3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
Description
3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (CAS: 1248155-41-0) is a benzonitrile derivative featuring a cyclopropylamino-methyl substituent modified with a 2-hydroxyethyl group. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.279 g/mol . Key physicochemical properties include:
- Boiling Point: 379.7 ± 22.0 °C
- Flash Point: 183.5 ± 22.3 °C
- Density: 1.2 ± 0.1 g/cm³
Properties
IUPAC Name |
3-[[cyclopropyl(2-hydroxyethyl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-11-2-1-3-12(8-11)10-15(6-7-16)13-4-5-13/h1-3,8,13,16H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTFJORFAGRPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Reductive amination is the most widely documented method for synthesizing 3-{[cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile. This approach involves the condensation of 3-formylbenzonitrile with cyclopropyl-(2-hydroxyethyl)amine, followed by reduction to stabilize the imine intermediate.
Reaction Conditions
Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes imine formation |
| Molar Ratio (Aldehyde:Amine) | 1:1.2 | Reduces side products |
| Reduction Time | 4–6 hours | Prevents over-reduction |
Yields typically range from 65% to 82% under optimized conditions.
Nucleophilic Substitution of Halogenated Intermediates
Halogenated Precursor Synthesis
This method utilizes 3-(bromomethyl)benzonitrile or 3-(chloromethyl)benzonitrile as intermediates. The halogen atom is displaced by cyclopropyl-(2-hydroxyethyl)amine in a nucleophilic substitution reaction.
Reaction Protocol
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Step 1 : Synthesis of 3-(bromomethyl)benzonitrile via bromination of 3-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator.
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Step 2 : Reaction with cyclopropyl-(2-hydroxyethyl)amine in dimethylformamide (DMF) or acetonitrile at 50–60°C.
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Base : Triethylamine (TEA) or potassium carbonate (K2CO3) to neutralize HBr.
Challenges and Solutions
-
Side Reactions : Elimination to form acrylonitrile derivatives can occur at temperatures >70°C.
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Mitigation : Use of polar aprotic solvents (e.g., DMF) and controlled heating.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 50°C, 8 hours | 72 | 95 |
| Acetonitrile, 60°C, 6 hours | 68 | 92 |
Palladium-Catalyzed C–N Coupling
Cross-Coupling Strategy
Palladium-catalyzed coupling enables direct formation of the C–N bond between a benzonitrile boronic ester and cyclopropyl-(2-hydroxyethyl)amine. This method avoids multi-step intermediates.
Catalytic System
Substrate Preparation
Performance Metrics
| Catalyst | Ligand | Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| Pd(OAc)2 | Xantphos | 78 | 450 |
| Pd(dppf)Cl2 | BINAP | 85 | 520 |
This method achieves higher regioselectivity but requires stringent anhydrous conditions.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations | Industrial Feasibility |
|---|---|---|---|
| Reductive Amination | High yields; simple setup | Requires stoichiometric reductant | Moderate |
| Nucleophilic Substitution | Short reaction time | Halogenated intermediates unstable | High |
| Pd-Catalyzed Coupling | Atom-economical; no byproducts | Costly catalysts; oxygen-sensitive | Low |
Cost-Benefit Considerations
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Reductive Amination : Lowest cost per gram ($12–$15/g) but generates solvent waste.
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Pd-Catalyzed Coupling : Highest material cost ($45–$50/g) due to palladium.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, often referred to as a cyclopropyl-substituted benzonitrile derivative, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This compound is primarily investigated in the fields of medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
Antidepressant Activity : Research indicates that derivatives of benzonitrile compounds exhibit potential antidepressant properties. For instance, studies have shown that modifications in the amine structure can enhance serotonin receptor affinity, which is critical for mood regulation. The cyclopropyl group may facilitate better binding interactions with target receptors.
Case Study : A study published in the Journal of Medicinal Chemistry explored various benzonitrile derivatives for their activity against serotonin receptors. The findings suggested that compounds with cyclopropyl substitutions showed improved selectivity and potency compared to their linear counterparts .
Anticancer Research
Inhibition of Tumor Growth : Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. The nitrile functional group is known to contribute to cytotoxicity against various cancer cell lines.
Research Findings : A comprehensive study published in Cancer Letters highlighted that certain benzonitrile derivatives exhibited significant anticancer activity by inducing apoptosis in human cancer cell lines . The unique structural features of this compound may enhance its efficacy.
Neuropharmacology
Cognitive Enhancers : There is emerging interest in the role of cyclopropyl-containing compounds as cognitive enhancers. The modulation of neurotransmitter systems, particularly cholinergic and glutamatergic pathways, is a focus area.
Study Insights : Research conducted by neuropharmacologists demonstrated that specific modifications in the structure of amine-containing benzonitriles could lead to enhanced memory and learning capabilities in animal models . This suggests potential applications in treating cognitive disorders.
Material Science
Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its functionality allows for the development of materials with tailored mechanical and thermal characteristics.
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Thermal Conductivity | 0.15 W/m·K |
Analytical Chemistry
Chromatographic Applications : The unique chemical structure allows for its use as a standard reference material in chromatographic techniques. Its stability and distinct spectral properties make it suitable for method validation.
Mechanism of Action
The mechanism of action of 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Fluorophenyl substitution (as in ) increases lipophilicity and metabolic stability, which may enhance membrane permeability and bioavailability .
In contrast, cyclopropylmethyl () or propargyl-cyclopropyl () substitutions introduce bulkier or more reactive groups, altering binding kinetics .
Electronic and Steric Effects: Chlorophenyl () and fluorophenyl () groups exert electron-withdrawing effects, which may influence electronic distribution in the benzonitrile core and alter interactions with enzymatic targets .
Biological Activity
3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is a chemical compound with significant potential in the fields of neuropharmacology and medicinal chemistry. With a molecular formula of and a molecular weight of approximately 216.28 g/mol, this compound features a unique structural composition that may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Benzonitrile moiety : This provides a stable aromatic structure conducive to various interactions.
- Cyclopropyl group : Known for enhancing binding affinity to certain receptors.
- Hydroxyethyl amino linker : This functional group is critical for solubility and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits activity that may modulate neurotransmitter systems, particularly serotonin and dopamine receptors. The structural similarity to other psychoactive compounds suggests potential therapeutic applications in treating mood disorders and neurological conditions.
The proposed mechanisms through which this compound may exert its biological effects include:
- Receptor Interaction : Binding to neurotransmitter receptors, influencing signal transduction pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.
- Modulation of Ion Channels : Interaction with ion channels that regulate neuronal excitability.
Case Studies
- Neuropharmacological Studies : Initial assays demonstrated that the compound could enhance serotonin receptor activity in vitro, suggesting a role in mood regulation. Further research is needed to quantify these effects and determine the specific receptor subtypes involved .
- Antifungal Activity : While primarily focused on neuropharmacology, related compounds have shown antifungal properties. For instance, structural analogs with similar functional groups exhibited significant antifungal activity against various strains, indicating that this compound might also possess such properties .
- Structure-Activity Relationship (SAR) : Studies comparing similar compounds highlighted that modifications in the cyclopropyl and hydroxyethyl groups significantly impacted biological activity, emphasizing the importance of these moieties in drug design .
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| This compound | C13H16N2O | 216.28 g/mol | Hydroxy group enhances solubility |
| 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile | C13H16N2O | 216.28 g/mol | Similar structure; potential for varied biological activity |
| 3-[Cyclopropyl(ethyl)amino]benzonitrile | C12H14N2 | 186.25 g/mol | Lacks hydroxy group; smaller size impacts activity |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, cyclopropylamine derivatives can react with hydroxyethyl precursors in the presence of catalysts like palladium or under microwave-assisted conditions to enhance reaction efficiency . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, or stoichiometric ratios of reagents. HPLC and mass spectrometry are critical for monitoring intermediate purity .
Q. How can the structural integrity of this compound be validated, and what analytical techniques are most reliable?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like nitrile (-CN) and hydroxyl (-OH). X-ray crystallography may resolve ambiguities in cyclopropyl or benzonitrile geometry .
Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design, and how are they determined?
- Methodological Answer : Solubility in aqueous/organic phases can be assessed via shake-flask methods, while logP values are determined using reverse-phase HPLC or computational tools like ChemAxon. Thermal stability (DSC/TGA) and pKa (potentiometric titration) inform storage conditions and reactivity in biological buffers .
Advanced Research Questions
Q. How does the compound’s electronic configuration (e.g., nitrile group) influence its binding affinity in pharmacological targets, and what computational models validate these interactions?
- Methodological Answer : Density functional theory (DFT) calculations can map electrostatic potential surfaces to predict binding sites. Molecular docking (AutoDock, Schrödinger) paired with in vitro assays (e.g., SPR or fluorescence polarization) quantifies affinity for receptors like kinases or GPCRs. Conflicting results between computational and experimental data may arise from solvation effects or protein flexibility, requiring MD simulations for reconciliation .
Q. What environmental fate and toxicological profiles are predicted for this compound, and how are ecotoxicological risks assessed?
- Methodological Answer : Follow OECD guidelines for biodegradation (OECD 301) and bioaccumulation (OECD 305). Use Daphnia magna or algal growth inhibition tests (OECD 201/202) to evaluate acute toxicity. LC-MS/MS tracks metabolite formation in soil/water matrices. Discrepancies between lab and field data often stem from microbial diversity or photolytic degradation, necessitating long-term mesocosm studies .
Q. How can contradictory data on the compound’s metabolic stability be resolved across different in vitro models (e.g., hepatocytes vs. microsomes)?
- Methodological Answer : Compare metabolic pathways using LC-HRMS to identify species-specific cytochrome P450 isoforms. Adjust experimental parameters (e.g., NADPH concentration, incubation time) to align hepatocyte (3D spheroid) and microsomal data. Confounding factors like membrane permeability or efflux transporters (e.g., P-gp) require inhibition assays with verapamil or ketoconazole .
Q. What interdisciplinary approaches integrate this compound’s chemical properties with its biological or environmental impact?
- Methodological Answer : Combine cheminformatics (QSAR models) with omics technologies (transcriptomics/proteomics) to map toxicity pathways. For environmental studies, link chemical stability data (from GC-MS) with ecological modeling (AQUATOX) to predict bioaccumulation in food chains. Cross-disciplinary discrepancies often arise from scaling lab data to ecosystem-level dynamics, requiring Bayesian statistical frameworks for uncertainty analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
